molecular formula C32H27ClN2O2 B12470597 2-(4-chlorophenyl)-N-[4-(2,6-dimethylphenoxy)phenyl]-6,8-dimethylquinoline-4-carboxamide

2-(4-chlorophenyl)-N-[4-(2,6-dimethylphenoxy)phenyl]-6,8-dimethylquinoline-4-carboxamide

Cat. No.: B12470597
M. Wt: 507.0 g/mol
InChI Key: WZFCYTJQGWJSAY-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[4-(2,6-dimethylphenoxy)phenyl]-6,8-dimethylquinoline-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core substituted with chlorophenyl, dimethylphenoxy, and carboxamide groups, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[4-(2,6-dimethylphenoxy)phenyl]-6,8-dimethylquinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chlorophenyl and dimethylphenoxy groups through electrophilic aromatic substitution reactions. The final step involves the formation of the carboxamide group via amidation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reduce costs, and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[4-(2,6-dimethylphenoxy)phenyl]-6,8-dimethylquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like sodium methoxide (NaOCH₃) for methoxylation.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(4-chlorophenyl)-N-[4-(2,6-dimethylphenoxy)phenyl]-6,8-dimethylquinoline-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[4-(2,6-dimethylphenoxy)phenyl]-6,8-dimethylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-5,7-dimethoxyquinolin-4-yl phenyl bis(2-chloroethyl)phosphoramidate
  • (RS)-2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid dihydrochloride
  • 2-(4-chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile

Uniqueness

2-(4-chlorophenyl)-N-[4-(2,6-dimethylphenoxy)phenyl]-6,8-dimethylquinoline-4-carboxamide stands out due to its specific substitution pattern on the quinoline core, which imparts unique chemical and biological properties. This distinct structure allows for diverse applications and makes it a valuable compound in various research and industrial fields.

Properties

Molecular Formula

C32H27ClN2O2

Molecular Weight

507.0 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[4-(2,6-dimethylphenoxy)phenyl]-6,8-dimethylquinoline-4-carboxamide

InChI

InChI=1S/C32H27ClN2O2/c1-19-16-22(4)30-27(17-19)28(18-29(35-30)23-8-10-24(33)11-9-23)32(36)34-25-12-14-26(15-13-25)37-31-20(2)6-5-7-21(31)3/h5-18H,1-4H3,(H,34,36)

InChI Key

WZFCYTJQGWJSAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=CC=C(C=C2)NC(=O)C3=CC(=NC4=C(C=C(C=C34)C)C)C5=CC=C(C=C5)Cl

Origin of Product

United States

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